2-Amino-5-hydroxy-4-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

2-Amino-5-hydroxy-4-methoxybenzoic acid is a member of the vast family of substituted benzoic acids. Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The versatility of the benzene ring allows for the attachment of various functional groups at different positions, leading to a wide array of substituted benzoic acids with diverse chemical and physical properties.

The nature and position of these substituents significantly influence the reactivity and characteristics of the benzoic acid molecule. For instance, electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups, tend to increase electron density on the aromatic ring. Conversely, electron-withdrawing groups have the opposite effect. These electronic effects impact the acidity of the carboxylic acid group and the susceptibility of the aromatic ring to further chemical reactions.

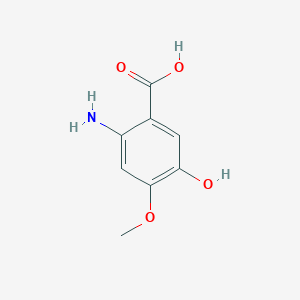

In the case of this compound, the benzene ring is adorned with three distinct functional groups: an amino group at position 2, a hydroxyl group at position 5, and a methoxy group at position 4. The interplay of these groups, each with its own electronic and steric properties, imparts a unique chemical personality to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

Overview of its Structural Characteristics and Importance in Chemical Research

The specific arrangement of the functional groups in this compound is crucial to its chemical behavior. The presence of the amino, hydroxyl, and methoxy groups makes the aromatic ring electron-rich and thus susceptible to electrophilic substitution reactions. These functional groups also offer multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives.

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. Substituted benzoic acids, in general, are recognized as important scaffolds in drug discovery and development. researchgate.net They are found in a wide range of pharmaceuticals and natural products. researchgate.net

For instance, the structurally related 2-hydroxy-4-methoxy benzoic acid has been investigated for its potential to attenuate DNA damage and induce autophagy in melanoma cells. phcog.com Although a different molecule, this research highlights the potential biological significance of the substitution pattern present in this compound. The presence of the additional amino group in the target compound could further modulate its biological activity and open avenues for new research.

The primary importance of this compound in chemical research currently appears to be as a specialized building block or intermediate in organic synthesis. Its multifunctional nature allows chemists to construct more complex molecules, potentially for applications in materials science or as part of a larger, biologically active compound. However, detailed research findings on its direct applications are limited.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | nih.gov |

| Molecular Weight | 183.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 31839-21-1 | nih.gov |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)O | nih.gov |

| InChI | InChI=1S/C8H9NO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | nih.gov |

| InChIKey | UDLWJRJHSHVPGS-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLWJRJHSHVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600138 | |

| Record name | 2-Amino-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31839-21-1 | |

| Record name | 2-Amino-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-hydroxy-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Hydroxy 4 Methoxybenzoic Acid

Established Chemical Synthetic Routes and Reaction Mechanisms

The most common and well-documented approach to synthesizing 2-Amino-5-hydroxy-4-methoxybenzoic acid involves a synthetic sequence starting from a more readily available precursor, which is then chemically modified in a series of steps to yield the desired product.

Strategies Involving Aromatic Substitution and Functional Group Interconversions (e.g., hydrogenation of nitrobenzoic acid precursors)

The principal synthetic pathway to this compound hinges on the catalytic hydrogenation of its corresponding nitro precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This nitro compound itself can be synthesized from commercially available starting materials like iso-vanillin or veratraldehyde.

A representative synthetic scheme can be outlined as follows:

Nitration: The synthesis often commences with the nitration of a suitably substituted benzene (B151609) ring. For instance, 4,5-dimethoxy-2-nitrobenzoic acid can be prepared from veratraldehyde through oxidation and subsequent nitration.

Selective Demethylation: A crucial step involves the selective demethylation of a methoxy (B1213986) group to a hydroxyl group. For example, 4,5-dimethoxy-2-nitrobenzoic acid can be refluxed with aqueous potassium hydroxide, leading to the preferential cleavage of the methoxy group at the 5-position to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid google.com.

Esterification (Optional but common): The carboxylic acid group is often protected as an ester, typically a methyl ester, to prevent side reactions in subsequent steps. This is usually achieved by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of acid google.com.

Catalytic Hydrogenation: The final and key step is the reduction of the nitro group to an amino group. The nitro-substituted benzoic acid ester is subjected to catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere google.com. The reaction is typically carried out in a suitable solvent such as methanol at ambient temperature and pressure until the reaction is complete google.com.

The reaction mechanism for the catalytic hydrogenation of the nitro group involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to a nitroso group, a hydroxylamino group, and finally to the amino group, with the release of water molecules.

A detailed example of the final hydrogenation step is the conversion of 5-hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester to 2-amino-5-hydroxy-4-methoxy-benzoic acid methyl ester. This transformation is effectively carried out using 10% palladium on carbon in methanol under a hydrogen pressure of 3-4 kg/cm ² at ambient temperature for about 5 hours google.com. Subsequent hydrolysis of the methyl ester would yield the final desired product, this compound.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4,5-Dimethoxy-2-nitrobenzoic acid | 10% aqueous KOH, reflux for 20 hours | 5-hydroxy-4-methoxy-2-nitrobenzoic acid |

| 2 | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanolic HCl, reflux for 15 hours | 5-hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester |

| 3 | 5-hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester | 10% Pd/C, H₂, Methanol, 3-4 kg/cm ² pressure, ambient temperature, 5 hours | 2-amino-5-hydroxy-4-methoxy-benzoic acid methyl ester |

Optimization of Reaction Conditions for Yield and Selectivity

For the selective demethylation step, the concentration of the base (e.g., potassium hydroxide), the reaction temperature, and the reaction time are critical parameters. Insufficient reaction time or a lower temperature may lead to incomplete conversion, while overly harsh conditions could result in the cleavage of both methoxy groups or other side reactions.

In the catalytic hydrogenation of the nitro group, several factors can be fine-tuned to maximize the yield and selectivity:

Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The catalyst loading (typically 5-10 mol%) is a key variable; using too little catalyst can result in a sluggish or incomplete reaction, while an excessive amount increases cost without significant benefit.

Hydrogen Pressure: While the reaction can proceed at atmospheric pressure (using a hydrogen balloon), employing a slightly elevated pressure (e.g., 3-4 kg/cm ²) can significantly increase the reaction rate google.com.

Solvent: The choice of solvent is important for dissolving the starting material and for the efficiency of the hydrogenation. Methanol, ethanol, and ethyl acetate (B1210297) are commonly used solvents for this type of reduction.

Temperature: The hydrogenation of nitro groups is typically an exothermic reaction. Most reductions of this type are carried out at room temperature to minimize side reactions.

Reaction Time: The progress of the reaction should be monitored, for example, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete conversion of the starting material.

Synthesis of Structurally Related Benzoic Acid Analogs for Comparative Methodological Studies

The synthetic methodology employed for this compound is analogous to the synthesis of other structurally related benzoic acids. These comparative syntheses underscore the robustness of the catalytic hydrogenation of nitro precursors.

For instance, 2-Amino-4,5-dimethoxybenzoic acid is synthesized from methyl-4,5-dimethoxy-2-nitro-benzoate. The synthesis involves heating the starting material with potassium hydroxide, followed by hydrogenation using 10% Pd/C at 50 °C and 3.5 bar chemicalbook.com. This demonstrates that the hydrogenation strategy is effective even with slight variations in the substitution pattern on the benzene ring.

Another related analog, 2-amino-5-methoxybenzoic acid , is prepared by the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a Pd/C catalyst in tetrahydrofuran (THF) at room temperature under a hydrogen balloon for 18 hours, affording the product in a high yield of 98% .

The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid also involves a multi-step process that includes the protection of an amino group, sulfonation, and ultimately the reduction of a precursor, showcasing the versatility of these synthetic strategies in creating a variety of substituted aminobenzoic acids patsnap.comgoogle.com.

| Compound | Precursor | Key Reaction Step |

| This compound | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Catalytic Hydrogenation |

| 2-Amino-4,5-dimethoxybenzoic acid | Methyl-4,5-dimethoxy-2-nitro-benzoate | Catalytic Hydrogenation |

| 2-Amino-5-methoxybenzoic acid | 5-Methoxy-2-nitrobenzoic acid | Catalytic Hydrogenation |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the literature, the principles of green chemistry can be applied to the established synthetic routes.

The traditional synthesis of aminobenzoic acids often relies on petroleum-derived precursors and can involve harsh reaction conditions and the generation of toxic waste mdpi.comresearchgate.net. Green chemistry seeks to mitigate these issues through several avenues:

Use of Renewable Feedstocks: A long-term green chemistry goal would be to develop biosynthetic pathways to aminobenzoic acids and their derivatives, starting from simple carbon sources like glucose mdpi.comresearchgate.net. These methods, which are being actively researched, could provide a more sustainable alternative to petrochemical-based syntheses mdpi.comresearchgate.net.

Catalysis: The use of catalytic hydrogenation in the final step of the synthesis is already in line with green chemistry principles, as it avoids the use of stoichiometric reducing agents that generate large amounts of waste. Further research could focus on developing more active and recyclable catalysts.

Safer Solvents: While solvents like methanol and THF are effective, exploring the use of greener solvents with lower toxicity and environmental impact, such as ethanol or 2-methyltetrahydrofuran, could improve the environmental profile of the synthesis. The use of subcritical water as a solvent has been explored for the synthesis of other aminobenzoic acids, representing a promising green alternative mdpi.com.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would reduce the energy consumption of the process. Microwave-assisted synthesis is another technique that can sometimes accelerate reactions and reduce energy usage.

Atom Economy: The established synthetic route generally has good atom economy in the key hydrogenation step. However, a comprehensive analysis of the entire synthetic sequence would be necessary to identify any steps where atom economy could be improved.

The development of a truly green synthesis of this compound would likely involve a combination of these approaches, potentially integrating biocatalysis for the initial steps with efficient and clean chemical transformations for the subsequent modifications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Hydroxy 4 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

While direct experimental spectra for 2-Amino-5-hydroxy-4-methoxybenzoic acid are not widely published, a detailed interpretation can be constructed based on established chemical shift principles and data from analogous structures. The expected signals in ¹H and ¹³C NMR spectra are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) functional groups on the benzene (B151609) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would feature two singlets, corresponding to the protons at the C3 and C6 positions of the benzene ring. The methoxy group will present a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the amino and hydroxyl groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is the most deshielded, appearing as a broad singlet at a significantly downfield position, often above 10 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region (170-185 ppm). The aromatic carbons attached to oxygen (C4 and C5) will be significantly deshielded, while the carbon attached to the amino group (C2) will also be influenced. The carbon of the methoxy group will appear as a distinct signal in the aliphatic region (around 55-60 ppm). libretexts.orgscielo.br

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| COOH | 10.0 - 13.2 | 170 - 185 | Broad Singlet |

| C1 | - | 115 - 125 | - |

| C2 | - | 140 - 150 | - |

| C3-H | 6.5 - 7.0 | 100 - 110 | Singlet |

| C4 | - | 145 - 155 | - |

| C5 | - | 140 - 150 | - |

| C6-H | 7.0 - 7.5 | 110 - 120 | Singlet |

| OCH₃ | 3.8 - 4.0 | 55 - 60 | Singlet |

| OH | Variable (4-12) | - | Broad Singlet |

| NH₂ | Variable (1-5) | - | Broad Singlet |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid dimer. stmarys-ca.edu Superimposed on this will be the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ range, and the phenolic O-H stretch. A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. ijtsrd.com The spectrum will also feature aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹, and C-O stretching bands for the ether and phenol functionalities in the 1200-1300 cm⁻¹ region. stmarys-ca.edu

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic C=C stretching vibrations are usually strong. The C=O stretching mode will also be present. ijtsrd.com Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak or absent in the FT-IR spectrum.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | FT-IR | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR | Medium |

| O-H Stretch (Phenol) | 3200 - 3600 | FT-IR | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1650 - 1700 | FT-IR, Raman | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | FT-IR, Raman | Medium-Strong |

| C-O Stretch (Ether/Phenol) | 1200 - 1300 | FT-IR | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | FT-IR | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₈H₉NO₄), the monoisotopic mass is 183.0532 g/mol .

The fragmentation of substituted benzoic acids under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic losses of small, stable molecules or radicals. researchgate.netlibretexts.org The most prominent fragmentation pathways for this compound are expected to be:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a strong peak at m/z 166.

Loss of water (H₂O): [M - 18]⁺, resulting in a peak at m/z 165, likely from the interaction of adjacent functional groups.

Decarboxylation (loss of CO₂): [M - 44]⁺, giving a fragment at m/z 139.

Loss of a carboxyl group (•COOH): [M - 45]⁺, yielding an ion at m/z 138.

Loss of a methyl radical (•CH₃): [M - 15]⁺ from the methoxy group, producing an ion at m/z 168, which can then undergo further fragmentation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z Value | Description |

| [M]⁺ | 183 | Molecular Ion |

| [M - •CH₃]⁺ | 168 | Loss of a methyl radical |

| [M - •OH]⁺ | 166 | Loss of a hydroxyl radical |

| [M - H₂O]⁺ | 165 | Loss of water |

| [M - CO₂]⁺ | 139 | Loss of carbon dioxide |

| [M - •COOH]⁺ | 138 | Loss of a carboxyl group |

Applications of Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for determining the molecular weight of thermally labile or non-volatile molecules with high accuracy. While often used for large biomolecules, it is also effective for small molecules, though challenges can arise from matrix-related ion interference in the low mass range. nih.govresearchgate.net

For the analysis of this compound, a suitable matrix must be chosen that absorbs the laser energy (typically from a UV laser) and facilitates the ionization of the analyte. Common matrices for small molecules include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). bruker.comnih.gov Interestingly, substituted dihydroxybenzoic acids themselves are often used as matrices or matrix additives. researchgate.netnih.gov The analysis would typically yield the protonated molecule, [M+H]⁺, at m/z 184.0604, allowing for precise mass confirmation. The "soft" nature of MALDI usually results in minimal fragmentation, making it ideal for confirming the intact molecular weight. acs.org

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

It is highly probable that the molecules form centrosymmetric dimers in the crystal lattice, linked by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules (O-H···O). mdpi.com This is a hallmark structural feature of most benzoic acid derivatives in the solid state. researchgate.net

Interactive Table 4: Expected Crystallographic Features and Intermolecular Interactions for this compound

| Feature | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Primary Supramolecular Motif | Hydrogen-bonded carboxylic acid dimer (R²₂(8) motif) |

| Additional Hydrogen Bonding | N-H···O, O-H···O, O-H···N interactions |

| Other Interactions | π-π stacking between aromatic rings |

| Molecular Conformation | The benzene ring is expected to be planar, with potential minor torsions of the substituent groups. |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of molecules.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. researchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.net Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without relying on experimental data. researchgate.netresearchgate.net

For this compound, these calculations are first employed to find the most stable geometric configuration (optimized geometry) by minimizing the energy of the system. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the arrangement of electrons in molecular orbitals, is also determined, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. researchgate.net Calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net

| Parameter | Bond | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | ~1.23 |

| C-O (carboxyl) | ~1.36 | |

| O-H (hydroxyl/carboxyl) | ~0.98 | |

| C-N (amino) | ~1.39 | |

| C-C (aromatic ring) | ~1.39 - 1.41 | |

| Bond Angle (°) | O=C-O (carboxyl) | ~120 |

| C-C-C (aromatic ring) | ~120 | |

| C-N-H (amino) | ~115 |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. actascientific.comscience.gov

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. researchgate.net This analysis is also vital for understanding intramolecular charge transfer (ICT), where electronic excitation causes electron density to move from the HOMO region to the LUMO region. For this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxyl group attached to the aromatic ring suggest the potential for significant ICT upon electronic excitation.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. actascientific.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. actascientific.comresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the constant electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red and orange colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential. For this compound, the MEP map would be expected to show negative potential (red) concentrated around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, as they are highly electronegative. Positive potential (blue) would likely be located around the hydrogens of the amino and hydroxyl groups, which can act as hydrogen bond donors. actascientific.com This information is critical for understanding how the molecule interacts with other molecules and biological targets. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds (bonding and antibonding). faccts.de

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. biointerfaceresearch.com Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. researchgate.net

Similarly, electronic transitions, which correspond to the absorption of light in the UV-Visible range, can be predicted using methods like Time-Dependent DFT (TD-DFT). science.gov Comparing the predicted spectra with experimental data serves as a critical validation of the computational model. biointerfaceresearch.com A good agreement between theoretical and experimental spectra confirms that the calculated molecular geometry and electronic structure are accurate representations of the real molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| O-H (hydroxyl/carboxyl) | Stretching | 3200 - 3600 |

| N-H (amino) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (carboxyl) | Stretching | 1680 - 1750 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can also predict how a molecule interacts with other systems, particularly biological macromolecules like proteins or DNA. Molecular docking is a simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). actascientific.com

For a molecule like this compound, docking simulations could be used to investigate its potential as an inhibitor or modulator of a specific enzyme. The simulation would place the molecule into the active site of the target protein and calculate a scoring function to estimate the strength of the interaction (binding energy). actascientific.com The results would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The various functional groups—hydroxyl, amino, carboxyl, and methoxy—provide multiple points for potential hydrogen bonding, making it an interesting candidate for such studies. These simulations are instrumental in rational drug design and in understanding the mechanisms of biological activity.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Hydroxy 4 Methoxybenzoic Acid

Theoretical and Computational Approaches

A thorough review of scientific literature indicates that specific in silico studies focusing on the ligand-biomolecule interactions of 2-Amino-5-hydroxy-4-methoxybenzoic acid have not been extensively published. However, computational analyses of structurally similar benzoic acid derivatives can provide valuable mechanistic insights into how this compound might interact with biological targets. Molecular docking and other computational techniques are instrumental in predicting the binding affinity and specific interactions between a ligand and a protein's active site, offering a basis for understanding potential biological activity.

By examining studies on related molecules, it is possible to hypothesize the types of interactions that the functional groups of this compound—the carboxylic acid, amino, hydroxyl, and methoxy (B1213986) groups—might form with protein residues. These interactions typically include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, which are crucial for molecular recognition and binding.

Insights from Studies on Structurally Related Benzoic Acid Derivatives

In silico investigations on various benzoic acid derivatives have revealed their potential to bind to a range of important biological targets. These studies, while not directly on this compound, illustrate the utility of computational methods in identifying potential protein targets and elucidating interaction mechanisms.

For instance, a study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta used molecular docking to investigate their interactions with lysosomal proteases, specifically procathepsins B and L. mdpi.com The findings showed that these compounds are putative binders of both enzymes. mdpi.com The interactions were characterized by a combination of hydrogen bonds, salt bridges, and hydrophobic interactions within the enzyme's active site. mdpi.com Notably, 3-chloro-4-methoxybenzoic acid was identified as having a particularly strong interaction with both enzymes. mdpi.com The carboxyl group of this compound was found to form a salt bridge with HisP28 and hydrogen bonds with AsnP29 and PheP30 in procathepsin B. mdpi.com

| Compound | Target Protein | Glide Score (kcal/mol) |

|---|---|---|

| 4-hydroxybenzoic acid | Procathepsin B | -7.60 |

| 4-methoxybenzoic acid | Procathepsin B | -8.01 |

| 3-chloro-4-methoxybenzoic acid | Procathepsin B | -9.18 |

| 3,5-dichloro-4-methoxybenzoic acid | Procathepsin B | -8.89 |

| 4-hydroxybenzoic acid | Procathepsin L | -5.30 |

| 4-methoxybenzoic acid | Procathepsin L | -5.69 |

| 3-chloro-4-methoxybenzoic acid | Procathepsin L | -6.41 |

| 3,5-dichloro-4-methoxybenzoic acid | Procathepsin L | -6.38 |

In another relevant computational study, various benzoic acid derivatives were screened for their potential to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov The docking scores indicated that the binding affinity was influenced by the number and position of hydroxyl groups on the benzoic acid scaffold. nih.gov The study suggested that 2,5-dihydroxybenzoic acid (gentisic acid) was a promising candidate among the tested structures. nih.gov The interactions within the active site of the SARS-CoV-2 main protease are characterized by a critical Cys145-His41 dyad. nih.gov

| Compound | Docking Score |

|---|---|

| Benzoic acid | -29.59 |

| Syringic acid | -37.25 |

| Gallic acid | -38.31 |

| 2,5-dihydroxybenzoic acid | -42.13 |

Furthermore, in silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives showed a notable binding affinity for cyclooxygenase 2 (COX-2) receptors. mdpi.comnih.gov For example, 5-acetamido-2-hydroxy benzoic acid itself exhibited a binding affinity of -6.7 kcal/mol with human COX-2 (PDB ID: 5F1A). mdpi.com Its derivatives with larger substituent groups showed even better binding affinities, suggesting that modifications to the core structure can significantly influence ligand-protein interactions. mdpi.com

These examples underscore the power of computational chemistry to predict and analyze the interactions between small molecules and biological macromolecules. While awaiting direct computational studies on this compound, the insights gained from its structural analogs provide a foundational understanding of its potential biochemical interactions and pave the way for future targeted research.

Chemical Derivatization and Functional Material Applications of 2 Amino 5 Hydroxy 4 Methoxybenzoic Acid

Synthesis and Characterization of Novel Derivatives

The molecular structure of 2-amino-5-hydroxy-4-methoxybenzoic acid, featuring a carboxylic acid, a primary amine, and a hydroxyl group, allows for a wide range of chemical modifications. These reactive sites are gateways to the synthesis of diverse derivatives, including esters, amides, and various heterocyclic compounds.

Standard synthetic protocols can be adapted to produce these derivatives. For instance, esters can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Amide derivatives are typically formed by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), followed by a reaction with a primary or secondary amine. The presence of both an amino group and a carboxylic acid on the aromatic ring also makes it a suitable precursor for synthesizing heterocyclic structures, such as benzoxazinones, through intramolecular cyclization reactions, or other fused ring systems via multi-step synthesis.

Table 1: Plausible Synthetic Routes for Derivatives of this compound This table is based on established synthetic methods for similarly substituted benzoic acids.

| Derivative Type | General Reaction | Typical Reagents | Key Reaction Principle |

|---|---|---|---|

| Esters | Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed condensation between a carboxylic acid and an alcohol. wikipedia.org |

| Amides | Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) or Thionyl Chloride (SOCl₂) | Activation of the carboxyl group to facilitate nucleophilic attack by an amine. wikipedia.org |

| Heterocycles (e.g., Benzoxazinones) | Cyclization | Phosgene (B1210022) or a phosgene equivalent | Intramolecular reaction involving the amino and carboxyl groups to form a cyclic structure. |

Structure-Reactivity Relationships in Derivatization

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups are all electron-donating and ortho-, para-directing, activating the aromatic ring towards electrophilic substitution. Conversely, the carboxylic acid (-COOH) group is electron-withdrawing and meta-directing.

This complex arrangement influences derivatization in several ways:

Carboxylic Acid Reactivity : The primary site for forming esters and amides is the carboxyl group. Its reactivity can be influenced by the electron-donating groups on the ring, which can modulate the electrophilicity of the carboxyl carbon. nih.gov Steric hindrance from the adjacent amino group is also a potential factor in the kinetics of the reaction. nih.gov

Amino and Hydroxyl Group Reactivity : The amino and hydroxyl groups are nucleophilic and can undergo reactions such as acylation. Selective protection of these groups is often necessary to ensure that derivatization occurs exclusively at the desired carboxyl site.

Ring Substitution : The strong activating effect of the -NH₂, -OH, and -OCH₃ groups makes the aromatic ring susceptible to further electrophilic substitution (e.g., halogenation, nitration) at the positions ortho and para to them. The directing effects of all substituents must be considered to predict the regioselectivity of such reactions.

Application in Functional Material Design

The multifunctional nature of this compound makes it an excellent candidate for grafting onto polymer backbones to create functional materials, particularly for environmental applications like the removal of heavy metal ions from wastewater.

Development of Chelating Resins through Covalent Functionalization (e.g., with chitosan)

Chitosan (B1678972), a biopolymer rich in primary amino (-NH₂) and hydroxyl (-OH) groups, is a widely used support for creating chelating resins. researchgate.net The carboxylic acid of this compound can be covalently attached to the amino groups of the chitosan backbone through the formation of a stable amide bond. This process is typically carried out using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group for nucleophilic attack by chitosan's amine. nih.govmdpi.com

The resulting functionalized chitosan resin is equipped with multiple chelating sites originating from the grafted molecule: the amino nitrogen, the hydroxyl oxygen, and the remaining oxygen from the carboxyl group. These sites can work in concert to bind metal ions. nih.govmdpi.com

Mechanisms of Metal Ion Adsorption and Selectivity in Functionalized Materials

The primary mechanism for metal ion removal by chelating resins functionalized with this compound is chelation. The functional groups (-NH₂, -OH, -COOH) on the grafted moiety act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with positively charged metal ions. jocpr.comresearchgate.net

The efficiency and selectivity of this adsorption process are heavily dependent on several factors:

pH of the Solution : The pH is a critical parameter. At low pH, the amino groups on both the chitosan backbone and the functional moiety become protonated (-NH₃⁺), creating electrostatic repulsion with metal cations and reducing adsorption capacity. mdpi.com As the pH increases to an optimal range (typically 4-6 for many heavy metals), these groups are deprotonated, making their lone-pair electrons available for chelation. jocpr.com

Nature of the Metal Ion : The resin will exhibit different affinities for various metal ions based on factors like ionic radius, charge density, and the coordination geometry preferred by the metal. The multiple binding sites can provide selectivity for certain metals that form stable chelate rings with the specific spatial arrangement of the donor atoms. iosrjournals.orgpsu.edu

Adsorption Isotherms : Studies on similar functionalized chitosan materials show that the adsorption behavior often fits the Langmuir isotherm model, which suggests monolayer adsorption onto a surface with a finite number of identical binding sites. nih.gov

Table 2: Factors Influencing Metal Ion Adsorption on Functionalized Chitosan

| Factor | Effect on Adsorption | Underlying Mechanism |

|---|---|---|

| Low pH (e.g., <3) | Decreased adsorption of cations | Protonation of amino groups leads to electrostatic repulsion and competition for binding sites. mdpi.com |

| Optimal pH (e.g., 4-6) | Increased adsorption of cations | Deprotonation of functional groups makes lone-pair electrons available for chelation. jocpr.com |

| High pH (e.g., >7) | Potential precipitation of metal hydroxides | Metal ions may precipitate out of solution, complicating the adsorption process. |

| Metal Ion Properties (Charge, Radius) | Variable selectivity | The stability of the chelate complex depends on the specific metal ion's electronic and steric properties. psu.edu |

Supramolecular Chemistry and Co-Crystal Formation with Benzoic Acid Moieties

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. This compound is an excellent candidate for crystal engineering and the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. bohrium.com

The formation of co-crystals is driven by predictable hydrogen bonding patterns, often referred to as supramolecular synthons. researchgate.net The functional groups on this compound can participate in several robust hydrogen bonding interactions:

Carboxylic Acid Dimer : The carboxylic acid group can form a strong, cyclic homodimer with the carboxylic acid of another benzoic acid molecule through O-H···O bonds. acs.org

Carboxylic Acid-Amine Heterosynthon : The carboxylic acid can donate a proton to the amino group of another molecule, forming a charge-assisted N-H···O hydrogen bond. osti.govresearchgate.net

Hydroxyl Group Interactions : The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, participating in O-H···O or O-H···N interactions. acs.org

These interactions allow this compound to form stable co-crystals with other benzoic acid derivatives. The specific arrangement of functional groups on the co-former molecule will determine the final supramolecular architecture. researchgate.netresearchgate.net This ability to form well-defined, multi-component crystalline structures is of significant interest in the pharmaceutical and materials science fields for modifying the physical properties of solid-state materials.

Advanced Analytical Methodologies in Research Involving 2 Amino 5 Hydroxy 4 Methoxybenzoic Acid

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC-ESI-MS/MS for related isomers)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoic acid derivatives due to its high resolution and adaptability. When coupled with advanced detectors like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), it provides unparalleled sensitivity and specificity, making it ideal for identifying and quantifying isomers which may be difficult to distinguish by other means.

The separation of benzoic acid isomers, including hydroxylated, methoxylated, and aminated variants, is typically achieved using reversed-phase chromatography. epa.govvu.edu.au A study on various hydroxybenzoic acids and related derivatives utilized a reversed-phase biphenyl (B1667301) stationary phase with a mobile phase consisting of methanol (B129727) and water acidified with formic acid, which successfully separated multiple isomers. vu.edu.au The ESI-MS/MS detection for monohydroxybenzoic acids employed the characteristic multiple reaction monitoring (MRM) transition of m/z 137 → 93. vu.edu.au For more complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity to resolve acidic, basic, and neutral compounds in a single run. zodiaclifesciences.comsielc.com

The selection of chromatographic conditions is critical for achieving optimal separation. Factors such as the column's stationary phase, mobile phase composition and pH, and detector wavelength must be carefully optimized. upb.ronih.gov For instance, an HPLC method for determining p-aminobenzoic acid and its metabolites used a C18 reversed-phase column with an isocratic mobile phase of methanol and 0.02 M ammonium (B1175870) acetate (B1210297) (20:80 v/v, pH 4.0), with detection at 280 nm. nih.gov Such methods demonstrate the robustness of HPLC for the routine analysis of aminobenzoic acid structures.

Table 1: Examples of HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Biphenyl vu.edu.au | C18 Reversed-Phase nih.gov | LiChrosorb RP epa.gov |

| Mobile Phase | Methanol/Water with Formic Acid (Gradient) vu.edu.au | Methanol/0.02 M Ammonium Acetate (20:80 v/v) nih.gov | Formic Acid/Water and Methanol (Gradient) epa.gov |

| Detection | ESI-MS/MS (MRM: m/z 137 → 93) vu.edu.au | UV at 228 nm upb.ro or 280 nm nih.gov | UV at 280 nm epa.gov |

| Analytes | Monohydroxybenzoic acids, Dihydroxybenzoic acids, Syringic acid, Anthranilic acid vu.edu.au | p-Aminobenzoic acid and its metabolites nih.gov | 29 Benzoic acid derivatives epa.gov |

Integration into Automated Preconcentration Systems for Trace Analysis (e.g., Sequential-Injection Analysis with ICP-AES)

Trace analysis of organic compounds in complex matrices often requires a preconcentration step to increase the analyte concentration to a level detectable by the analytical instrument. Automating this process enhances reproducibility, reduces sample handling and solvent consumption, and increases throughput. nih.govmdpi.com Techniques like Sequential-Injection Analysis (SIA) can be integrated with detection systems to create powerful, automated analytical platforms. acs.org

While Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is primarily used for elemental analysis, its application in the analysis of organic compounds involves indirect methods or hyphenation with other techniques after sample mineralization. youngin.comshimadzu.com The analysis of organic matrices by ICP-AES presents challenges, such as carbon deposition and spectral interferences. youngin.comtandfonline.com To overcome these, automated sample preparation systems can perform acid digestion to break down the organic matrix before the sample solution is introduced to the spectrometer. youtube.com

For a compound like 2-Amino-5-hydroxy-4-methoxybenzoic acid, an automated system could involve an online liquid-phase microextraction (LPME) or solid-phase extraction (SPE) step to isolate and concentrate the analyte from the sample matrix. nih.gov This extract could then be injected into an HPLC system for quantification. Alternatively, for elemental analysis, an automated system could perform a complete acid digestion of the sample, after which the solution is analyzed by ICP-AES or ICP-MS to determine the presence of specific elements, although this would not provide information about the intact molecule. youtube.comrsc.org A fully automated pretreatment-LC-MS/MS system has been developed for quantifying serum organic acids, demonstrating the feasibility of automating the entire workflow from sample preparation to analysis. nih.gov

Table 2: Components and Parameters of an Automated Analytical System

| Component | Function | Example Parameters |

|---|---|---|

| Autosampler | Automated loading of multiple samples. | Hamilton ML Star AutoSampler for batch processing. mdpi.com |

| Preconcentration Module | Isolation and enrichment of the analyte. | Online Hollow Fiber Liquid-Phase Microextraction (HF-LPME). nih.gov |

| Fluid Handling | Precise manipulation of sample and reagents. | Sequential Injection Analysis (SIA) with programmable pump and selection valve. acs.org |

| Digestion Unit (for ICP) | Mineralization of the organic matrix. | Automated open vessel digestion with concentrated mineral acids. youtube.com |

| Detector | Quantification of the analyte. | HPLC-UV nih.gov, LC-MS/MS nih.gov, or ICP-AES rsc.org. |

Spectrophotometric Detection Methods based on Enzymatic Reactions for Benzoic Acid Derivatives

Spectrophotometric methods offer a simple, cost-effective, and rapid alternative to chromatographic techniques for the quantification of specific compounds. creative-enzymes.com The selectivity and sensitivity of these methods can be significantly enhanced by employing enzymes that catalyze a specific reaction with the target analyte or a class of related compounds. The reaction results in a change in absorbance of a substrate or product, which can be measured to determine the analyte's concentration. nih.govpsu.edu

For benzoic acid and its derivatives, several enzymatic assays have been developed. One method utilizes the enzyme benzoate (B1203000) 4-hydroxylase, which hydroxylates benzoic acid in the presence of NADPH. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm, which is stoichiometrically related to the amount of benzoic acid. psu.edu Another approach for 4-aminobenzoic acid uses 4-aminobenzoate (B8803810) hydroxylase to convert the analyte to 4-hydroxyaniline, which is then converted into an indophenol (B113434) dye for colorimetric quantification. nih.gov The selectivity of these enzymatic methods can minimize interferences from drugs and diet that affect other colorimetric assays. nih.gov

The inhibitory effect of a compound on an enzyme can also be the basis for a spectrophotometric assay. A method for detecting benzoic acid was developed based on its inhibitory effect on the enzyme tyrosinase. upm.edu.my The presence of benzoic acid inhibits the enzyme's activity, leading to a measurable decrease in the color of the reaction solution. upm.edu.my The kinetic parameters of the inhibition can provide quantitative data about the analyte's concentration. upm.edu.my

Table 3: Characteristics of Enzymatic Spectrophotometric Assays for Benzoic Acid Derivatives

| Feature | Method 1: Benzoate Hydroxylase | Method 2: 4-Aminobenzoate Hydroxylase | Method 3: Tyrosinase Inhibition |

|---|---|---|---|

| Enzyme | Benzoate 4-hydroxylase psu.edu | 4-aminobenzoate hydroxylase nih.gov | Tyrosinase upm.edu.my |

| Principle | Measurement of NADPH oxidation psu.edu | Conversion to indophenol dye nih.gov | Inhibition of color formation upm.edu.my |

| Wavelength | 340 nm psu.edu | Not Specified | 504 nm upm.edu.my |

| Analyte | Benzoic Acid psu.edu | 4-Aminobenzoic Acid nih.gov | Benzoic Acid upm.edu.my |

| Key Parameter | Optimum pH ~6.2 psu.edu | Linear up to 40 µmol/L nih.gov | Detection limit of 109 ppm upm.edu.my |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Anthranilic acid |

| Benzoic acid |

| Dihydroxybenzoic acid |

| Formic acid |

| Indophenol |

| m-Hydroxybenzoic acid |

| Methanol |

| Monohydroxybenzoic acid |

| N-acetyl-p-aminobenzoic acid |

| N-acetyl-p-aminohippuric acid |

| NADPH |

| p-Aminobenzoic acid |

| p-aminohippuric acid |

| Salicylic acid |

| Syringic acid |

Future Research Directions and Interdisciplinary Perspectives

Development of Innovative Synthetic Methodologies

While established methods exist for the synthesis of 2-Amino-5-hydroxy-4-methoxybenzoic acid, often as an intermediate for complex molecules like gefitinib, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies. googleapis.com Future research will likely focus on several key areas:

Flow Chemistry and Process Optimization: Continuous flow manufacturing offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. Developing a continuous flow synthesis for this compound could lead to a more robust and cost-effective production process, which is particularly important for its use as a building block in pharmaceuticals and advanced materials.

Green Chemistry Approaches: Emphasis on environmentally benign synthesis will drive research towards using greener solvents, reducing waste, and employing catalytic systems that can be recovered and reused. mdpi.com For instance, developing solid-supported catalysts or enzymatic transformations could minimize the environmental impact of its synthesis.

| Research Area | Potential Methodology | Anticipated Benefits |

| Catalytic Methods | Late-Stage C-H Amination/Hydroxylation | Increased efficiency, reduced step count, novel derivatization |

| Process Chemistry | Continuous Flow Synthesis | Improved scalability, safety, and process control |

| Green Synthesis | Biocatalysis, Recyclable Catalysts | Reduced environmental impact, increased sustainability |

Exploration of Advanced Computational Models for Predicting Molecular Behavior and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby accelerating research and development. For this compound, advanced computational models can offer profound insights into its properties and interactions.

Predicting Solid-State Properties: The arrangement of molecules in a crystal lattice dictates many of the bulk properties of a material. Using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can predict the likely crystal structures (polymorphs) of this compound. Such studies, which have been applied to other substituted benzoic acids, can elucidate the complex interplay of hydrogen bonding and π-π stacking, helping to control crystallization outcomes. ucl.ac.ukacs.org

Modeling Intermolecular Interactions: Understanding how the molecule interacts with solvents and other molecules is crucial for applications ranging from purification to its use in composite materials. MD simulations can model the self-association of the molecule in various solvents, identifying the dominant molecular associates that are precursors to nucleation and crystal growth. ucl.ac.uk

Virtual Screening and Docking Studies: In the context of medicinal chemistry or materials science, computational docking can predict the binding affinity and orientation of this compound or its derivatives with specific targets, such as proteins or the surface of an inorganic material. nih.gov This can guide the design of new drugs or functional materials, such as additives for optimizing perovskite solar cells, where benzoic acid derivatives have shown promise. acs.org

Potential for Bioengineering and Pathway Engineering for Enhanced Production or Transformation

The biosynthesis of aromatic compounds in microorganisms presents a sustainable alternative to traditional chemical synthesis. mdpi.com While a dedicated biosynthetic pathway for this compound is not established, the principles of synthetic biology and metabolic engineering offer a clear path forward.

Harnessing the Shikimate Pathway: Many aminobenzoic acids are synthesized in nature via the shikimate pathway, starting from simple sugars like glucose. mdpi.comnih.gov A plausible bioengineering strategy would involve introducing a set of engineered enzymes into a microbial host, such as Escherichia coli. This artificial pathway would divert a precursor from the native shikimate pathway, like chorismate, and perform the necessary amination, hydroxylation, and O-methylation steps to yield the final product.

Enzyme Discovery and Engineering: The key to building this pathway lies in identifying or engineering enzymes with the desired specificity. For instance, novel hydroxylases and O-methyltransferases could be sourced from various organisms or created through directed evolution. The successful engineering of artificial pathways to produce other novel compounds, like 2-hydroxycadaverine, demonstrates the feasibility of this approach. mdpi.com

Plant-Derived Pathway Exploration: The related compound, 2-hydroxy-4-methoxy benzoic acid, is a known plant-derived natural product. phcog.com Investigating the biosynthetic machinery in plants like Hemidesmus indicus could uncover novel enzymes that could be repurposed in a microbial chassis for the targeted production of this compound.

Emerging Applications in Novel Chemical and Material Science Fields

Beyond its role as a pharmaceutical intermediate, the unique arrangement of functional groups (amino, hydroxyl, methoxy (B1213986), and carboxylic acid) on the this compound scaffold makes it a highly attractive building block for novel applications in chemistry and material science.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions to form Metal-Organic Frameworks (MOFs). brieflands.com The additional functional groups on the aromatic ring of this compound could be used to tune the pore environment and surface chemistry of the resulting MOF. This could lead to materials with tailored properties for applications in gas storage, separation, catalysis, or drug delivery. brieflands.comresearchgate.net

Functional Polymers and Resins: The amino and carboxylic acid groups allow the molecule to be incorporated as a monomer into polymers like polyamides or polyesters. The pendant hydroxyl and methoxy groups would impart specific properties to the polymer backbone, such as altered hydrophilicity, thermal stability, or the ability to coordinate with metal ions.

Advanced Functional Materials: Benzoic acid derivatives are being explored as molecular additives to enhance the performance of materials like perovskite solar cells. acs.org The specific electronic and coordinating properties of this compound could be leveraged to passivate defects, control crystal growth, and improve the efficiency and stability of such next-generation energy materials. Similarly, its structure could be integrated into functionalized magnetic nanoparticles for catalytic or biomedical applications. nih.govrsc.org

Q & A

Basic: What are the primary natural sources and structural characterization methods for 2-amino-5-hydroxy-4-methoxybenzoic acid?

Answer:

This compound is identified as an alkaloid derivative isolated from Piper nigrum (black pepper) . For structural elucidation, employ spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., methoxy at C4, hydroxy at C5, and amino at C2).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (CHNO; MW 183.16 g/mol) and fragmentation patterns .

- Melting Point (mp) : Reported values vary (194–215°C); discrepancies may arise from polymorphic forms or purity .

Advanced: How can synthetic routes for this compound be optimized to avoid harsh oxidants?

Answer:

A scalable approach involves nitro-group reduction and catalytic hydrogenation (e.g., using Pd/C) to preserve sensitive functional groups . Key steps:

- Nitro Reduction : Replace classical oxidizing agents with mild reductants (e.g., Fe/HCl) to minimize side reactions.

- Protection-Deprotection Strategies : Use temporary protecting groups (e.g., acetyl for amino) during methoxylation.

- Purity Monitoring : Validate intermediates via TLC (silica gel GF) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: What methodologies are used to investigate its biological activity against GPCRs or kinases?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled agonists) quantify affinity for 5-HT or dopamine receptors .

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of tyrosine kinases, as suggested by related alkaloid analogs .

- Molecular Docking : Model interactions with GPCR active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

Basic: How should researchers ensure analytical reproducibility when quantifying this compound?

Answer:

- Chromatographic Validation : Optimize HPLC conditions (e.g., mobile phase: 30:70 methanol/0.1% HPO, flow rate 1.0 mL/min) with retention time ±0.1 min.

- Calibration Curves : Prepare standards in triplicate (1–100 µg/mL; R > 0.995) .

- Stability Checks : Store samples at 2–8°C in amber vials to prevent photodegradation; confirm stability via repeated injections over 24h .

Advanced: How can conflicting melting point data (194–215°C) be resolved?

Answer:

- Controlled Recrystallization : Recrystallize from ethanol/water under inert atmosphere to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Compare thermograms to identify polymorphic transitions or hydrate formation.

- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.3% of theoretical) to rule out impurities .

Advanced: What degradation pathways occur under storage, and how are degradation products characterized?

Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 14 days.

- LC-MS/MS Analysis : Identify degradation products (e.g., demethylation at C4 or oxidation at C5) using Q-TOF instruments.

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: What pharmacokinetic (PK) challenges arise in preclinical studies of this compound?

Answer:

- Bioavailability : Low solubility (logP ~1.5) may limit absorption; consider salt formation (e.g., hydrochloride) or nanoformulations.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Tissue Distribution : Use LC-MS/MS to quantify concentrations in plasma, liver, and brain after IV/oral dosing .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- QSAR Modeling : Train models on IC data (e.g., against kinases) to prioritize substituents (e.g., halogenation at C6).

- Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs.

- ADMET Prediction : Use SwissADME to filter candidates with unfavorable toxicity or permeability .

Basic: What ethical considerations apply when reporting bioactivity data for this compound?

Answer:

- Data Transparency : Disclose all experimental conditions (e.g., cell lines, assay buffers) to ensure reproducibility.

- Conflict of Interest : Declare funding sources (e.g., industry partnerships) if applicable.

- Peer Review : Submit raw spectra and chromatograms to repositories (e.g., Zenodo) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.